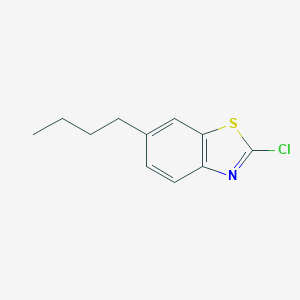

6-Butyl-2-chloro-1,3-benzothiazole

Beschreibung

Historical Context and Evolution of Benzothiazole (B30560) Chemistry

The journey of benzothiazole chemistry began in the late 19th century. In 1879, August Wilhelm von Hofmann was the first to report on 2-substituted benzothiazoles, laying the foundational groundwork for this class of compounds. pharmacyjournal.in A significant milestone in the industrial application of these derivatives occurred in 1921 with the discovery of 2-sulfanylbenzothiazoles as effective vulcanization accelerators for rubber, a role they continue to play today. pharmacyjournal.in The parent compound, 1,3-benzothiazole, was not isolated from a natural source until 1967, when it was identified in the volatiles of American cranberries. pharmacyjournal.in Since these initial discoveries, the field has expanded exponentially, with synthetic chemists developing numerous methods for the synthesis and functionalization of the benzothiazole core. mdpi.comnih.gov Early research was primarily focused on dyes and industrial chemicals, but the discovery of the biological activities of compounds like Riluzole (used for amyotrophic lateral sclerosis) propelled benzothiazoles into the forefront of medicinal chemistry research. derpharmachemica.com

Structural Significance and Molecular Architecture of Substituted 1,3-Benzothiazoles

The 1,3-benzothiazole structure is an aromatic heterocyclic system consisting of a five-membered 1,3-thiazole ring fused to a benzene (B151609) ring. nih.gov This planar bicyclic core is rich in electrons and contains both nitrogen and sulfur heteroatoms, which are key to its chemical reactivity and biological interactions. The properties of benzothiazole derivatives are profoundly influenced by the nature and position of substituents on the ring system. researchgate.netbldpharm.com

Research has consistently shown that substitutions at the C-2 and C-6 positions are particularly critical for modulating the biological activity of these compounds. bldpharm.com

C-2 Position: The methine center at the C-2 position of the thiazole (B1198619) ring is a primary site for substitution. nih.gov The introduction of various functional groups at this position can significantly alter the molecule's electronic properties and its ability to interact with biological targets. For instance, the presence of an amino group at C-2 is a common feature in many biologically active benzothiazoles. nih.gov Halogenation, particularly with chlorine, at the C-2 position is a key step in creating versatile intermediates for further chemical modifications, allowing for the introduction of a wide range of nucleophiles.

C-6 Position: The C-6 position on the benzene ring is another strategic point for substitution. The introduction of different groups at this position can influence the molecule's lipophilicity, steric profile, and electronic distribution. Studies have shown that substituents such as halogens (e.g., chloro, fluoro) or alkyl groups at the C-6 position can enhance the antiproliferative, anti-inflammatory, and antimicrobial activities of benzothiazole derivatives. For example, the presence of a nitro or cyano group at C-6 has been found to increase antiproliferative activity. bldpharm.com

The combination of substitutions at these and other positions allows for the fine-tuning of the molecule's properties, a concept central to modern drug design and materials science.

Rationale for Investigating 6-Butyl-2-chloro-1,3-benzothiazole within the Broader Scope of Heterocyclic Chemistry

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on established structure-activity relationships within the benzothiazole family. The compound serves as a valuable intermediate and a subject for screening in various biological assays due to its specific structural features:

The 2-Chloro Substituent: The chlorine atom at the C-2 position acts as a good leaving group, making the compound a highly reactive and versatile precursor for the synthesis of a wide array of other 2-substituted benzothiazoles. This allows for the creation of libraries of compounds for high-throughput screening against various therapeutic targets. The 2-chloro group itself can contribute to biological activity, as seen in various chlorinated heterocyclic compounds.

The 6-Butyl Substituent: The butyl group at the C-6 position is a lipophilic alkyl chain. Its presence is expected to significantly increase the molecule's lipid solubility compared to the unsubstituted parent compound. This modification is a common strategy in medicinal chemistry to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, potentially improving its ability to cross cell membranes and reach its target. Studies on other 6-substituted benzothiazoles have shown that alkyl groups can contribute to specific biological activities, such as anti-inflammatory effects.

Therefore, the investigation of this compound is warranted as it represents a synthetically useful building block and a compound with potential intrinsic biological activity, stemming from the combined electronic effects of the 2-chloro group and the physicochemical properties imparted by the 6-butyl group.

Overview of Current Research Trajectories in Benzothiazole Derivatives

Current research into benzothiazole derivatives is vibrant and multifaceted, spanning a wide range of scientific disciplines. The inherent versatility of the benzothiazole scaffold continues to attract significant interest. nih.govresearchgate.net Key areas of active investigation include:

Anticancer Agents: A substantial body of research focuses on developing benzothiazole derivatives as potent and selective anticancer agents. These compounds have shown efficacy against various cancer cell lines, including breast, lung, and colon cancer. Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like DNA gyrase and topoisomerase to the modulation of signaling pathways involved in cell proliferation and apoptosis. researchgate.net

Antimicrobial and Antiviral Agents: The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents. Benzothiazoles have emerged as a promising class of compounds with activity against a spectrum of bacteria and fungi. Some derivatives have also demonstrated potent antiviral activity. researchgate.net

Neuroprotective and Anti-inflammatory Agents: Benzothiazole derivatives, such as Riluzole, have established roles in treating neurodegenerative diseases. derpharmachemica.com Ongoing research is exploring new derivatives for their potential to treat conditions like Alzheimer's and Parkinson's disease. nih.gov Additionally, many benzothiazole compounds exhibit significant anti-inflammatory properties, making them candidates for the development of new treatments for inflammatory disorders. pharmacyjournal.in

Materials Science: Beyond medicine, benzothiazoles are used in the development of advanced materials. Their unique photophysical properties make them suitable for use as fluorescent probes, imaging reagents, and components in organic light-emitting diodes (OLEDs). pharmacyjournal.innih.gov

The continuous development of novel synthetic methodologies, including green chemistry approaches, facilitates the creation of new and diverse benzothiazole derivatives, ensuring that this scaffold will remain a focal point of chemical research for the foreseeable future. nih.gov

Data Tables

Table 1: Physicochemical Properties of 1,3-Benzothiazole

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₅NS | nih.gov |

| Molar Mass | 135.19 g/mol | |

| Appearance | Colorless, slightly viscous liquid | nih.gov |

| Melting Point | 2 °C | nih.gov |

| Boiling Point | 227-228 °C | nih.gov |

| Density | 1.238 g/mL (at 25°C) |

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 156246-16-1 | |

| Chemical Formula | C₁₁H₁₂ClNS | N/A |

Table 3: Influence of Substituents at C-2 and C-6 on the Biological Activity of Benzothiazoles

| Position | Substituent Type | Influence on Biological Activity | Example Activities | References |

|---|---|---|---|---|

| C-2 | Amino Group | Often enhances biological activity, serves as a key pharmacophore. | Anticancer, Neuroprotective | nih.gov |

| Halogens (e.g., -Cl) | Acts as a reactive handle for further synthesis; can contribute to activity. | Synthetic Intermediate, Antimicrobial | ||

| Phenyl/Aryl Groups | Can lead to potent and selective biological activity. | Anticancer, Anti-inflammatory | pharmacyjournal.in | |

| C-6 | Halogens (e.g., -Cl, -F) | Often enhances antiproliferative and antimicrobial activity. | Anticancer, Antibacterial | |

| Alkyl Groups (e.g., -Butyl) | Increases lipophilicity, potentially improving ADME properties; can enhance anti-inflammatory activity. | Anti-inflammatory | ||

| Nitro/Cyano Groups | Can increase antiproliferative activity. | Anticancer | bldpharm.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-butyl-2-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNS/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUPEVCQYJQGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365953 | |

| Record name | 6-butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156246-16-1 | |

| Record name | 6-butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Substituted Benzothiazoles

Overview of Canonical and Modern Approaches to 1,3-Benzothiazole Ring Systems

The synthesis of the 1,3-benzothiazole ring system has a rich history, with established methods primarily relying on the condensation of 2-aminothiophenols with various electrophilic partners. nih.govijper.org These canonical approaches have been refined over the years to improve yields, expand substrate scope, and introduce greener reaction conditions. Alongside these traditional methods, the advent of transition-metal catalysis has revolutionized the construction of benzothiazoles, offering novel pathways with enhanced efficiency and functional group tolerance. acs.orgresearchgate.net

Modern synthetic strategies often focus on atom economy, the use of environmentally benign reagents and solvents, and the development of one-pot procedures to streamline the synthesis of complex benzothiazole (B30560) derivatives. nih.gov These advancements have been crucial in accessing a diverse range of substituted benzothiazoles for various applications.

Condensation Reactions with 2-Aminothiophenols

The most fundamental and widely employed method for constructing the benzothiazole nucleus is the condensation reaction of a 2-aminothiophenol (B119425) with a suitable electrophile. nih.govnih.gov This versatile approach allows for the introduction of a wide variety of substituents at the 2-position of the benzothiazole ring. The reaction generally proceeds through the formation of an intermediate, which then undergoes cyclization to form the final benzothiazole product. nih.gov

Reactions with Aldehydes and Ketones

The condensation of 2-aminothiophenols with aldehydes is a classic and straightforward method for the synthesis of 2-substituted benzothiazoles. nih.govacs.orgacs.org This reaction can be performed under various conditions, often with the use of an oxidizing agent to facilitate the final aromatization step. nih.gov For instance, a mixture of H2O2/HCl in ethanol (B145695) at room temperature has been effectively used as a catalyst system. nih.gov Similarly, ketones can also be condensed with 2-aminothiophenols to yield 2,2-disubstituted benzothiazolines, which can then be oxidized to the corresponding benzothiazoles. researchgate.net

The reaction conditions can be tailored to accommodate a wide range of aldehydes, including aliphatic, aromatic, and heteroaromatic variants. researchgate.net Green chemistry approaches have also been developed, utilizing catalysts like samarium triflate in aqueous media or employing visible light-mediated condensations. organic-chemistry.orgresearchgate.net

Table 1: Examples of Catalysts and Conditions for the Condensation of 2-Aminothiophenols with Aldehydes

| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield Range |

| H2O2/HCl | Ethanol | Room Temperature | 1 h | - |

| Sodium Hydrosulfite (Na2S2O4) | Water-Ethanol | Reflux | 12 h | 51-82% |

| Tin(IV) Pyrophosphate (SnP2O7) | - | - | 8-35 min | 87-95% |

| Samarium Triflate | Aqueous Media | - | - | - |

| Visible Light | - | - | - | - |

Data sourced from multiple studies and may not represent a direct comparison.

Reactions with Carboxylic Acids and Derivatives (e.g., Nitriles, Acyl Halides, Esters)

Carboxylic acids and their derivatives are common precursors for the synthesis of 2-substituted benzothiazoles via condensation with 2-aminothiophenols. ijper.orgresearchgate.netnih.gov The direct condensation with carboxylic acids often requires high temperatures and the use of a dehydrating agent, such as polyphosphoric acid (PPA) or a methanesulfonic acid/silica gel system. nih.govnih.gov Microwave irradiation has also been employed to accelerate this reaction, sometimes even in the absence of a catalyst. researchgate.net

Acyl halides and esters are more reactive electrophiles and readily react with 2-aminothiophenols to form the corresponding benzothiazoles under milder conditions. ijper.orgnih.gov Nitriles can also serve as precursors, often requiring a metal catalyst, such as a copper-based system, to facilitate the condensation. nih.govresearchgate.net

Table 2: Condensation of 2-Aminothiophenols with Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Catalyst/Conditions | Key Advantages |

| Carboxylic Acids | PPA, High Temperature | Direct use of readily available starting materials. |

| Carboxylic Acids | MeSO3H/SiO2, 140 °C | Good yields, applicable to aliphatic and aromatic acids. nih.gov |

| Carboxylic Acids | Microwave Irradiation | Rapid, sometimes solvent-free. researchgate.net |

| Acyl Halides/Esters | Milder Conditions | High reactivity. ijper.org |

| Nitriles | Copper Catalyst | Utilizes nitrile functional group. nih.gov |

Condensation with α-Keto Acids and β-Diketones

The reaction of 2-aminothiophenols with α-keto acids provides a direct route to 2-acylbenzothiazoles. These reactions can be carried out under catalyst-free conditions in water, highlighting a green chemistry approach. organic-chemistry.org The use of α-keto acids allows for the introduction of a ketone functionality at the 2-position of the benzothiazole ring, which can be a useful handle for further synthetic transformations.

Similarly, β-diketones can react with 2-aminothiophenols to form benzothiazole derivatives. The specific outcome of the reaction can depend on the structure of the β-dicarbonyl compound and the reaction conditions.

Transition-Metal-Catalyzed Cyclization and Coupling Processes

Modern synthetic organic chemistry has been significantly impacted by the development of transition-metal-catalyzed reactions, and the synthesis of benzothiazoles is no exception. These methods often offer higher efficiency, broader substrate scope, and greater functional group tolerance compared to traditional approaches. acs.orgresearchgate.net Palladium, in particular, has emerged as a highly versatile catalyst for the construction of the benzothiazole ring system. acs.orgresearchgate.netnih.govfigshare.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of benzothiazole synthesis, these reactions can be utilized to construct the heterocyclic ring itself or to introduce substituents onto a pre-formed benzothiazole core.

One approach involves the intramolecular C-S bond formation from a thiobenzanilide (B1581041) precursor, catalyzed by a palladium(II) species. acs.org This method allows for the synthesis of a variety of 2-substituted benzothiazoles in high yields. acs.org Another strategy employs the Suzuki-Miyaura coupling of a 2-halobenzothiazole with a boronic acid to introduce an aryl or vinyl group at the 2-position. researchgate.net While not a direct ring-forming reaction, this method is crucial for the diversification of benzothiazole scaffolds. Similarly, the Heck reaction can be used to introduce alkenyl substituents.

A tandem process involving the reaction of 2-chloroanilines with thiocarbamoyl chloride in the presence of a palladium catalyst has also been developed for the efficient synthesis of 2-aminobenzothiazoles. researchgate.net

Table 3: Palladium-Catalyzed Reactions in Benzothiazole Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product |

| Intramolecular C-S Bond Formation | Thiobenzanilides | Pd(II), Cu(I), Bu4NBr | 2-Substituted Benzothiazoles |

| Suzuki-Miyaura Coupling | 2-Bromobenzothiazole, Aryl Boronic Acids | Pd(OAc)2, Cs2CO3, CuBr, t-Bu3P | 2-Arylbenzothiazoles |

| Tandem Synthesis | 2-Chloroanilines, Thiocarbamoyl Chloride | Pd(dba)2, t-BuOK | 2-Aminobenzothiazoles |

Copper-Mediated/Catalyzed Reactions

Copper catalysis offers an efficient and economical approach for the synthesis of 2-substituted benzothiazoles. acs.orgnih.gov A prominent method involves the condensation of 2-aminobenzenethiols with a variety of nitriles. acs.orgnih.govorganic-chemistry.org This reaction is applicable to a broad range of nitriles, including aromatic, heterocyclic, and aliphatic ones, and tolerates various functional groups like halides, ethers, and trifluoromethyl groups, furnishing the desired products in excellent yields. organic-chemistry.org

The reaction is typically catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂) in a solvent such as ethanol. organic-chemistry.org Optimization studies have shown that the presence of a base, like triethylamine (B128534) (Et₃N), is beneficial, with optimal conditions often being at elevated temperatures (e.g., 70°C). organic-chemistry.org The proposed mechanism suggests the formation of a sulfilimine intermediate followed by an intramolecular cyclization facilitated by copper coordination. organic-chemistry.org This method is valued for being cost-effective, environmentally friendly, and operationally simple. organic-chemistry.org

Another copper-catalyzed approach involves the intramolecular C(aryl)-S bond forming-cyclization of N-(2-chlorophenyl) benzothioamides. indexcopernicus.com This reaction, often utilizing a BINAM–Cu(II) complex with a base like cesium carbonate (Cs₂CO₃) in acetonitrile, allows for the synthesis of various 2-aryl or 2-alkyl-substituted benzothiazoles under mild conditions. indexcopernicus.com

Furthermore, a three-component reaction using copper metal as a catalyst enables the synthesis of 2-substituted benzothiazoles from o-iodoanilines, arylacetic acids, and elemental sulfur. organic-chemistry.org This ligand-free, S₈-mediated directed decarboxylative redox-cyclization is operationally simple and compatible with a wide array of functional groups. organic-chemistry.org Copper(I) iodide supported on magnetic Fe₃O₄ nanoparticles has also been developed as a highly active and recyclable catalyst for preparing 2-substituted benzothiazoles from 2-iodoaniline, aromatic aldehydes, and thiourea (B124793) in water. nanomaterchem.com

Table 1: Overview of Copper-Catalyzed Benzothiazole Syntheses

| Starting Materials | Catalyst System | Key Features |

|---|---|---|

| 2-Aminobenzenethiols, Nitriles | Cu(OAc)₂, Et₃N | Wide substrate scope, good yields, mild conditions. nih.govorganic-chemistry.org |

| N-(2-chlorophenyl) benzothioamides | BINAM–Cu(II), Cs₂CO₃ | Intramolecular C-S bond formation. indexcopernicus.com |

| o-Iodoanilines, Arylacetic acids, Elemental Sulfur | Copper metal | Ligand-free, decarboxylative redox-cyclization. organic-chemistry.org |

| 2-Iodoaniline, Aromatic aldehydes, Thiourea | Fe₃O₄-Serine-CuI | Nanomagnetic catalyst, aqueous conditions, high reusability. nanomaterchem.com |

Nickel-Catalyzed C-S Bond Formation

Nickel catalysis provides a powerful and economical alternative to other transition metals for constructing the crucial C-S bond in benzothiazoles and related sulfur-containing heterocycles. nih.govrsc.org These methods are advantageous due to nickel's lower cost and unique reactivity. rsc.org

One notable application is the cross-coupling reaction of 2-methylthiobenzo[d]thiazoles with aryl and alkenylaluminum reagents. researchgate.net This reaction, catalyzed by nickel complexes, proceeds via C-S bond cleavage to form 2-substituted benzo[d]thiazoles efficiently. researchgate.net A simple nickel catalyst can also be used for the coupling of benzothiazoles with aryl sulfamates to produce 2-aryl-benzothiazoles, avoiding the need for more expensive palladium catalysts. researchgate.net

Additionally, nickel-catalyzed tandem reactions have been developed for synthesizing more complex fused systems. For instance, a reaction involving cyclic esterification and C-S bond formation between 3-(2-hydroxy-phenyl)-acrylic acids and 2-halide-benzenethiols yields 5-oxa-11-thia-benzofluoren-6-one compounds. nih.gov This highlights nickel's versatility in facilitating multiple bond-forming events in a single operation. nih.gov

Rhodium-Catalyzed C-H Amidation Approaches

Rhodium catalysis has emerged as a sophisticated tool for the synthesis of nitrogen-containing heterocycles through C-H activation and amidation strategies. nih.govnih.gov While direct application to 6-butyl-2-chloro-1,3-benzothiazole is not explicitly detailed, these methods are highly relevant for creating substituted benzo-fused sulfur-nitrogen heterocycles.

For example, rhodium(III)-catalyzed tandem annulation of free NH-sulfoximines with alkenes via N-directed ortho C-H activation provides an efficient route to benzoisothiazole compounds. nih.gov Similarly, a rhodium-catalyzed C-H amidation/cyclization of sulfoximines with 1,4,2-dioxazol-5-ones yields benzothiadiazine-1-oxides with high functional group tolerance. nih.gov Mechanistic studies on rhodium-catalyzed acylnitrene transfer reactions are advancing our understanding, with recent work identifying key rhodium nitrenoid intermediates through spectroscopic and crystallographic analysis. youtube.com These photocatalytic C-H amidation reactions can be applied to a diverse range of sp² and sp³ C-H bonds, showcasing the potential for creating highly functionalized molecules. youtube.com

Oxidative Annulation and Cyclization Strategies

Oxidative cyclization represents a major class of reactions for benzothiazole synthesis, often involving the formation of the thiazole (B1198619) ring through an intramolecular C-S bond formation coupled with an oxidation step. researchgate.netnih.gov

Elemental sulfur (S₈) is an inexpensive, stable, and environmentally benign reagent that can serve as both the sulfur source and an oxidant in the synthesis of benzothiazoles. researchgate.netresearchgate.net

A notable metal-free method involves the reaction of o-chloronitrobenzenes with benzyl (B1604629) chlorides using elemental sulfur as a traceless oxidizing agent to produce 2-substituted benzothiazoles in good yields. researchgate.net Another approach is the three-component reaction of anilines, arylacetic acids, and elemental sulfur, promoted by an ammonium (B1175870) iodide (NH₄I)/potassium phosphate (B84403) (K₃PO₄) system, to afford benzo[d]thiazoles. researchgate.netrsc.org This method complements other three-component strategies and demonstrates the versatility of sulfur in complex transformations. researchgate.net

Furthermore, elemental sulfur can be used as an effective oxidant in the cyclization of 2-aminothiophenols with arylacetylenes or styrenes to synthesize 2-alkyl and 2-acylbenzothiazoles. researchgate.net In some protocols, the C=C double bond of substrates like styrenes can act as a one-carbon donor, with elemental sulfur promoting the oxidative cyclization to form the benzothiazole ring. acs.org

Table 2: Benzothiazole Synthesis Using Elemental Sulfur

| Reactants | Reagents/Catalysts | Key Features |

|---|---|---|

| o-Chloronitrobenzenes, Benzyl chlorides | Elemental Sulfur | Metal-free, traceless oxidant. researchgate.net |

| Anilines, Arylacetic acids | Elemental Sulfur, NH₄I/K₃PO₄ | Three-component oxidative annulation. researchgate.netrsc.org |

| 2-Aminothiophenols, Styrenes | Elemental Sulfur | Oxidative cyclization, C=C bond as carbon donor. researchgate.netacs.org |

Iodine and hypervalent iodine reagents are effective metal-free oxidants for promoting the intramolecular cyclization to form benzothiazoles. organic-chemistry.orgresearchgate.net These methods are often characterized by mild reaction conditions and high efficiency. organic-chemistry.orgorganic-chemistry.org

A novel protocol involves the iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines. organic-chemistry.org In this reaction, molecular iodine acts as both an electrophilic activator and an oxidant, converting the substrate into 2-substituted benzothiazoles in good to high yields. organic-chemistry.org The reaction proceeds well in solvents like 1,2-dichloroethane (B1671644) (DCE) at 80°C and tolerates a range of aromatic substituents. organic-chemistry.org

Iodine can also be used in multicomponent reactions. For instance, a library of 2-arylbenzothiazoles can be synthesized from readily available aromatic amines, benzaldehydes, and ammonium thiocyanate (B1210189) (NH₄SCN) through an iodine-mediated oxidative annulation. researchgate.net Recently, a facile oxidative cyclization of β-ketothioamides catalyzed by iodine was developed, which can simultaneously produce multiple classes of benzothiazole derivatives, showcasing the power of this approach in diversity-oriented synthesis. researchgate.net

Ring-Opening and Subsequent Cyclization Reactions

An alternative and powerful strategy for synthesizing substituted benzothiazoles involves the ring-opening of a pre-existing heterocyclic system followed by a recyclization event to form the desired benzothiazole core. organic-chemistry.org

A modern example of this strategy is a three-component reaction of 2-aminobenzo[d]thiazoles, sulfonyl azides, and terminal ynones. nih.gov This cascade process is initiated by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to an intermediate that undergoes ring cleavage of the initial benzothiazole. A subsequent intramolecular cyclization then furnishes highly substituted benzothiazolopyrimidine derivatives. nih.gov This methodology is highly flexible and allows for the generation of complex, drug-like molecules from simple starting materials in a single, efficient operation. nih.gov

Eco-Friendly and Advanced Synthetic Strategies for Substituted 1,3-Benzothiazoles

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and highly efficient protocols for constructing the 1,3-benzothiazole ring system. These strategies are crucial for the potential production of this compound, as they offer advantages in terms of yield, purity, and sustainability. The following sections detail some of the most promising of these modern synthetic approaches.

One-pot and multicomponent reactions (MCRs) represent a highly efficient approach to the synthesis of complex molecules like substituted benzothiazoles from simple precursors in a single reaction vessel. beilstein-journals.orgnih.gov This methodology avoids the need for isolating intermediates, thereby saving time, solvents, and resources. For the synthesis of the precursor to this compound, a one-pot reaction could involve the condensation of 2-aminothiophenol with an appropriate aldehyde. beilstein-journals.org Some modern one-pot syntheses of 2-substituted benzothiazoles have been developed that are catalyzed by copper, which is a relatively inexpensive and abundant metal. nih.gov

Furthermore, a three-component, one-pot reaction has been developed for the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. nih.gov This approach is noted for its environmental friendliness and the use of readily available starting materials. nih.gov Such a strategy could potentially be adapted for the synthesis of the 6-butyl-2-aminobenzothiazole intermediate.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.brnih.gov The application of microwave irradiation has been successfully used in the synthesis of various benzothiazole derivatives. scielo.brijpbs.com For instance, the condensation of 2-aminothiophenol with aldehydes can be efficiently carried out under microwave irradiation, sometimes in green solvents like glycerol (B35011) or even under solvent-free conditions. scielo.brproquest.com This rapid and efficient heating method could be applied to the synthesis of the 2-amino-6-butylbenzothiazole precursor.

Similarly, ultrasound has been utilized to enhance reaction rates and yields in the synthesis of heterocyclic compounds. While specific applications to this compound are not documented, the general principles of sonochemistry suggest it could be a viable method for promoting the necessary bond formations in the synthesis of the benzothiazole ring.

A comparative study has shown that microwave-assisted synthesis of benzothiazole derivatives can reduce reaction times from hours to minutes and increase yields significantly when compared to conventional heating methods. scielo.br

| Method | Reaction Time | Yield Increase |

| Microwave-assisted | 3-10 minutes | 3% to 113% |

| Conventional Heating | 2-8 hours | - |

This table presents a comparison of reaction times and yields for the synthesis of benzimidazole, benzothiazole, and indole (B1671886) derivatives via microwave-assisted versus conventional methods.

In the pursuit of green chemistry, catalyst-free and solvent-free reaction conditions are highly desirable as they reduce chemical waste and simplify purification processes. Several catalyst-free methods for the synthesis of 2-substituted benzothiazoles have been reported. researchgate.netresearchgate.netorganic-chemistry.org These reactions often proceed by heating the reactants together, sometimes in the presence of an oxidizing agent like DMSO, or under microwave irradiation in water. researchgate.netresearchgate.netorganic-chemistry.orgrsc.org

A notable example is the straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system, which is operationally simple and tolerates a wide range of functional groups. organic-chemistry.org Another approach involves the reaction of 2-aminothiophenol with N-acylated benzotriazoles, which proceeds in near-quantitative yields without a catalyst, particularly when using water as the reaction medium under microwave heating. researchgate.net These methodologies could be adapted for the synthesis of the 6-butyl-2-aminobenzothiazole precursor in an environmentally friendly manner.

Heterogeneous catalysts and solid-supported reagents offer significant advantages in organic synthesis, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. nih.gov These benefits are particularly relevant for the industrial-scale synthesis of compounds like this compound.

The classical synthesis of 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with potassium thiocyanate in the presence of bromine. nih.gov Adapting this to a solid-phase synthesis could involve immobilizing one of the reactants or the catalyst on a solid support, simplifying the workup and purification process. nih.gov

In recent years, nanoparticles of metal oxides have gained attention as highly efficient and recyclable heterogeneous catalysts for a variety of organic transformations. For the synthesis of benzothiazole derivatives, zinc oxide (ZnO) nanoparticles have been demonstrated to be effective. They can catalyze the condensation of 2-aminothiophenol with various aldehydes at room temperature, offering excellent yields in a short amount of time.

Nickel oxide (NiO) nanoparticles have also been employed as a heterogeneous catalyst for the synthesis of 2-aryl substituted benzothiazoles. These reactions are typically carried out in an aqueous medium under reflux conditions, highlighting the green credentials of this methodology. The NiO nanocatalyst can be easily recovered and reused multiple times without a significant loss of activity.

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in chemical reactions. Their negligible vapor pressure makes them an environmentally friendly alternative to volatile organic solvents. When immobilized into a gel matrix, they form recyclable catalytic media that combine the advantages of homogeneous and heterogeneous catalysis.

Brønsted acidic ionic liquid gels have been developed and used as efficient and reusable catalysts for the synthesis of benzothiazoles under solvent-free conditions. These gels can be easily separated from the reaction mixture and reused several times, making the process more economical and sustainable.

Application of Heterogeneous Catalysts and Solid-Supported Reagents

Resin-Supported Organic Synthesis Approaches

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the creation of benzothiazole libraries, offering advantages in purification and automation. researchgate.netspringernature.com This methodology involves attaching a starting material to a solid support, typically a resin, and then carrying out a series of reactions. The final product is then cleaved from the support.

One notable approach involves a resin-bound cyclic malonic ester which reacts with an aryl isothiocyanate. Subsequent treatment with bromine and cleavage from the resin yields the desired benzothiazole derivatives. researchgate.net Another strategy utilizes a traceless aniline (B41778) linker for the combinatorial synthesis of benzothiazoles. acs.org This method provides a versatile route to a variety of substituted benzothiazoles.

The use of solid supports is not limited to the reactants. Polystyrene polymer catalysts grafted with iodine acetate have been shown to effectively promote the condensation of 2-aminobenzenethiol and benzaldehyde (B42025) derivatives to produce benzothiazoles. nih.gov This approach combines the benefits of solid support with the catalytic activity of iodine.

Dess-Martin periodinane (DMP), a well-known oxidizing agent, can also be employed in the solid-phase synthesis of benzothiazoles. The cyclization of sulfamide (B24259) substrates in the presence of DMP provides a rapid and efficient route to these heterocyclic compounds. nih.govresearchgate.net The reaction proceeds through a thiyl radical intermediate and is amenable to the generation of combinatorial libraries. nih.gov

Table 1: Examples of Resin-Supported Synthesis of Benzothiazoles

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Resin-bound cyclic malonic ester, Aryl isothiocyanate | Bromine, Perchloric acid | Substituted benzothiazoles | researchgate.net |

| Traceless aniline linker | Various building blocks | Combinatorial library of benzothiazoles | acs.org |

| 2-Aminobenzenethiol, Benzaldehydes | Polystyrene polymer with iodine acetate | Substituted benzothiazoles | nih.gov |

| Sulfamide substrates | Dess-Martin periodinane (DMP) | Benzothiazoles | nih.govresearchgate.net |

Diversity-Oriented Synthesis (DOS) for Benzothiazole Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening. nih.govnih.gov This approach aims to explore a wide range of chemical space to identify novel compounds with interesting biological activities. nih.govcam.ac.uk In the context of benzothiazoles, DOS has been employed to generate libraries of related heterocyclic compounds.

One strategy involves the oxidative cyclization of β-ketothioamides, which can simultaneously produce multiple classes of benzothiazole derivatives. researchgate.net This method's versatility provides a valuable tool for accessing a diverse range of benzothiazole-containing scaffolds. researchgate.net Another approach utilizes the Biginelli reaction, a multi-component reaction, to synthesize 4H-pyrimido[2,1-b]benzothiazole derivatives, thereby creating a library of fused benzothiazole systems. researchgate.net

The development of DOS strategies often involves the use of privileged scaffolds, which are molecular frameworks known to interact with a range of biological targets. nih.gov The benzothiazole ring system is considered a privileged structure, making it an attractive target for the construction of diverse compound libraries. researchgate.net

Table 2: Key Features of Diversity-Oriented Synthesis for Benzothiazole Libraries

| DOS Strategy | Key Reaction | Outcome | Reference |

| Oxidative Cyclization | Cyclization of β-ketothioamides | Simultaneous formation of multiple benzothiazole derivative classes | researchgate.net |

| Multi-component Reaction | Biginelli reaction | Library of fused 4H-pyrimido[2,1-b]benzothiazole derivatives | researchgate.net |

Photocatalytic Synthesis Methods

Visible-light photocatalysis has gained significant traction as a green and efficient method for organic synthesis. bohrium.comacs.org This approach utilizes light energy to drive chemical reactions, often under mild conditions. acs.org Several photocatalytic methods have been developed for the synthesis of benzothiazoles.

One common strategy involves the oxidative coupling of benzylamines with 2-aminothiophenol using a photocatalyst like rose bengal under visible light irradiation. bohrium.comresearchgate.net This metal-free approach avoids the need for external oxidants and proceeds at ambient temperature. bohrium.com Another method employs graphitic carbon nitride (g-C3N4) as a recyclable, metal-free photocatalyst for the synthesis of 2-arylbenzothiazoles. researchgate.netresearchgate.net This system demonstrates high efficiency, with reactions completing in a short time frame. researchgate.netresearchgate.net

Riboflavin, a naturally occurring and inexpensive compound, can also act as a photosensitizer for the synthesis of benzothiazoles from the cyclization of thiobenzanilides. nih.gov This method, which uses potassium peroxydisulfate (B1198043) as a sacrificial oxidizing agent, is tolerant of a wide range of functional groups. nih.gov Furthermore, photocatalyst-free methods have been developed for the alkylation and acylation of benzothiazoles using Hantzsch esters as radical precursors under visible light. rsc.org

Table 3: Examples of Photocatalytic Synthesis of Benzothiazoles

| Reactants | Photocatalyst/Conditions | Product Type | Reference |

| Benzylamines, 2-Aminothiophenol | Rose bengal, Visible light | 2-Arylbenzothiazoles | bohrium.comresearchgate.net |

| 2-Aminothiophenol derivatives, Aromatic aldehydes | Graphitic carbon nitride (g-C3N4), Visible light | 2-Arylbenzothiazoles | researchgate.netresearchgate.net |

| Thiobenzanilides | Riboflavin, Potassium peroxydisulfate, Visible light | 2-Substituted benzothiazoles | nih.gov |

| Benzothiazoles, Hantzsch esters | BF3·Et2O, Na2S2O8, Blue LEDs | 2-Functionalized benzothiazoles | rsc.org |

Regioselective Synthesis of 6-Substituted-2-chloro-1,3-benzothiazoles (Relevant to the Title Compound)

The regioselective synthesis of 6-substituted-2-chloro-1,3-benzothiazoles is crucial for accessing specific isomers with desired properties. The introduction of a substituent at the C6 position of the benzothiazole ring can significantly influence its chemical and biological characteristics. nih.gov

A key challenge in the synthesis of substituted benzothiazoles is controlling the position of the substituent on the benzene (B151609) ring. For instance, the nitration of benzothiazolones using iron nitrate (B79036) has been shown to be highly regioselective for the C6 position, providing a route to 6-nitrobenzothiazolin-2-one derivatives. researchgate.net This nitro group can then be further transformed into other functional groups.

The synthesis of the title compound, this compound, would likely involve a multi-step process starting with a precursor that allows for the introduction of the butyl group at the desired position. One possible strategy could involve the synthesis of 4-butylaniline, followed by thiocyanation to introduce the sulfur and nitrogen atoms required for the thiazole ring formation. Subsequent cyclization and chlorination would lead to the final product. The precise control of reaction conditions is essential to ensure the desired regioselectivity.

Reaction Mechanisms and In Depth Reactivity Studies of 1,3 Benzothiazoles

Detailed Mechanistic Pathways of Benzothiazole (B30560) Formation and Functionalization

The formation of the benzothiazole ring system can be achieved through various synthetic routes, most commonly involving the condensation of 2-aminothiophenols with a variety of carbonyl-containing compounds. mdpi.comekb.egnih.gov

One of the most fundamental pathways is the reaction between a 2-aminothiophenol (B119425) and an aldehyde. ekb.eg The proposed mechanism for this reaction proceeds in three main stages:

Imine Formation: A nucleophilic attack by the amino group of 2-aminothiophenol on the carbonyl group of the aldehyde forms a Schiff base (imine) intermediate. ekb.egnih.gov

Cyclization: An intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to the formation of a 2,3-dihydrobenzothiazole (benzothiazoline) intermediate. ekb.egnih.gov

Oxidation: The final step is the oxidation of the benzothiazoline (B1199338) intermediate to the aromatic benzothiazole. This oxidation can be effected by various oxidants, including air, or can occur under visible light. ekb.egacs.org

A visible-light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes has been reported where an in situ-generated disulfide acts as a photosensitizer. This disulfide absorbs visible light and sensitizes molecular oxygen to generate singlet oxygen and superoxide (B77818) anions, which are the key oxidants for the dehydrogenation of the benzothiazoline intermediate. acs.org

Functionalization of the pre-formed benzothiazole core is a key strategy for generating diverse derivatives. For a compound like 6-Butyl-2-chloro-1,3-benzothiazole, the chloro group at the 2-position is a versatile handle for further transformations, typically via nucleophilic substitution reactions.

| Reaction Type | Reactants | Key Mechanistic Steps | Product Type |

| Benzothiazole Formation | 2-Aminothiophenol, Aldehyde | Imine formation, Intramolecular cyclization, Oxidation | 2-Substituted Benzothiazole |

| C-H Functionalization | Benzothiazole, Triphenylphosphine (B44618) | Regioselective C2-H functionalization to form phosphonium (B103445) salts | 2-Functionalized Benzothiazole |

| Nucleophilic Substitution | 2-Chlorobenzothiazole, Nucleophile | Attack of nucleophile at C2, displacement of chloride | 2-Substituted Benzothiazole |

Elucidation of Reaction Intermediates and Transition State Structures

Understanding the intermediates and transition states in benzothiazole reactions is crucial for optimizing reaction conditions and controlling product outcomes.

In the condensation reaction between 2-aminothiophenol and aldehydes, the key intermediates are the initially formed imine and the subsequent cyclized benzothiazoline. ekb.eg The stability of these intermediates can be influenced by the substituents on both the 2-aminothiophenol and the aldehyde.

For C-H functionalization reactions, such as the reaction of benzothiazoles with triphenylphosphine, a thiazol-2-yl-triphenylphosphonium salt is formed as a key intermediate. nih.gov These phosphonium salts are reactive towards a variety of nucleophiles. Modeling studies on related systems have suggested that compounds can act as transition-state analogues, forming hydrogen bonds with catalytic residues and mimicking the charge distribution of the tetrahedral transition state. acs.org

In the synthesis of some benzothiazole derivatives, radical intermediates have been proposed. For instance, the intramolecular cyclization of thiobenzamides to benzothiazoles can proceed via aryl radical cations under mild conditions. mdpi.com Another example involves a proposed SRN1 mechanism with the formation of radical intermediates in the reaction of o-iodoarylisothiocyanates with active methylene (B1212753) compounds. nih.gov

| Reaction | Proposed Intermediate(s) | Significance |

| 2-Aminothiophenol + Aldehyde | Imine, Benzothiazoline | Key steps in the formation of the benzothiazole ring. ekb.eg |

| Benzothiazole + Triphenylphosphine | Thiazol-2-yl-triphenylphosphonium salt | Reactive intermediate for further functionalization at the C2 position. nih.gov |

| Cyclization of Thiobenzamides | Aryl radical cations | Allows for mild reaction conditions. mdpi.com |

Investigations into Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity is a critical aspect of benzothiazole synthesis and functionalization, particularly when dealing with substituted precursors.

In the synthesis of benzothiazoles from substituted 2-aminothiophenols, the substitution pattern of the final product is determined by the starting material. For instance, to synthesize a 6-butyl substituted benzothiazole, one would start with 4-butyl-2-aminothiophenol.

For the functionalization of the benzothiazole core, regioselectivity is often directed by the inherent electronic properties of the ring system or by directing groups. mdpi.com Iron(III)-catalyzed synthesis of electron-rich benzothiazoles from aryl isothiocyanates and electron-rich arenes proceeds with regioselectivity, involving a triflic acid-promoted addition followed by C-S bond formation via C-H functionalization. acs.orgacs.orgnih.gov

Stereoselectivity has also been studied in reactions involving benzothiazine derivatives, which are structurally related to benzothiazoles. Intermolecular Michael addition reactions of certain benzothiazine anions have shown the potential for extremely high stereoselectivity, although controlling the direction of this selectivity can be challenging. nih.gov

| Transformation | Key Factor for Selectivity | Outcome |

| Iron(III)-catalyzed synthesis | Electronic properties of arene | Regioselective formation of 2-arylbenzothiazoles. acs.orgacs.org |

| C-H borylation of 2,1,3-benzothiadiazole (B189464) | Iridium catalyst | Access to versatile 5-boryl or 4,6-diboryl building blocks. acs.orgnih.gov |

| Michael addition of benzothiazines | Nature of the anion and reaction conditions | Potentially high stereoselectivity. nih.gov |

Analysis of Electrophilic and Nucleophilic Reaction Sites on the Benzothiazole Core

The benzothiazole ring system has distinct electrophilic and nucleophilic sites, which govern its reactivity. The thiazole (B1198619) portion of the ring is electron-withdrawing. wikipedia.org

Electrophilic Sites: The C2 carbon of the benzothiazole ring is the most electrophilic site and is susceptible to nucleophilic attack. acs.org This is particularly true for 2-halobenzothiazoles like this compound, where the chlorine atom is a good leaving group. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to form various 2-substituted benzothiazoles. nih.gov

Strategies for Regioselective C-H Functionalization of Benzothiazole Derivatives

Direct C-H functionalization is a powerful and atom-economical strategy for modifying the benzothiazole core.

C2-H Functionalization: The C2-H bond is the most acidic proton on the benzothiazole ring and is the primary site for direct functionalization. Benzothiazoles can undergo regioselective C2-H functionalization with triphenylphosphine to form thiazol-2-yl-triphenylphosphonium salts, which can then react with various nucleophiles. nih.govacs.org

Functionalization of the Benzene (B151609) Ring: Regioselective C-H functionalization of the benzene portion of the benzothiazole ring is more challenging but can be achieved using directing groups or specific catalysts. For the related 2,1,3-benzothiadiazole (BTD) system, iridium-catalyzed C-H borylation has been shown to provide access to 5-boryl or 4,6-diboryl BTD building blocks, which can be further functionalized at the C4, C5, C6, and C7 positions. acs.orgnih.govdiva-portal.org Ruthenium-catalyzed C-H activation has also been explored, with carboxylate-assisted reactions showing a preference for the C4 position. acs.org

| Position | Strategy | Example Reagents/Catalysts |

| C2 | Direct C-H activation | Triphenylphosphine nih.govacs.org |

| C4, C5, C6, C7 | Directed C-H borylation | Iridium catalysts acs.orgnih.govdiva-portal.org |

| C4 | Carboxylate-assisted C-H activation | Ruthenium catalysts acs.org |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In the ¹H NMR spectrum of 6-Butyl-2-chloro-1,3-benzothiazole, distinct signals are expected for the protons of the butyl group and the aromatic protons on the benzothiazole (B30560) core. The chemical shifts (δ) are influenced by the electron density around the protons and the effects of neighboring atoms.

The butyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group at approximately 0.9 ppm, a sextet for the adjacent methylene (B1212753) (CH₂) group around 1.4 ppm, a quintet for the next methylene group around 1.7 ppm, and a triplet for the methylene group attached to the aromatic ring at a more downfield position, likely around 2.8 ppm, due to the deshielding effect of the aromatic system.

The aromatic region would show three distinct protons. Based on the substitution pattern of related 6-substituted benzothiazoles, the proton at the C7 position would likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C4 as a doublet. Their exact chemical shifts would depend on the solvent used but are generally expected in the range of 7.3 to 8.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Butyl-CH₃ | ~0.9 | Triplet (t) |

| Butyl-CH₂ | ~1.4 | Sextet |

| Butyl-CH₂ | ~1.7 | Quintet |

| Butyl-CH₂ (attached to ring) | ~2.8 | Triplet (t) |

| Aromatic-H (C5) | ~7.4 | Doublet of Doublets (dd) |

| Aromatic-H (C7) | ~7.7 | Doublet (d) |

| Aromatic-H (C4) | ~7.9 | Doublet (d) |

Note: These are estimated values and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The carbons of the butyl group would appear in the aliphatic region (typically 10-40 ppm). The aromatic and heterocyclic carbons would resonate at lower fields (110-160 ppm) due to their sp² hybridization and the influence of the heteroatoms and the chlorine substituent. The C2 carbon, bonded to both nitrogen and chlorine, is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Butyl-CH₃ | ~14 |

| Butyl-CH₂ | ~22 |

| Butyl-CH₂ | ~33 |

| Butyl-CH₂ (attached to ring) | ~35 |

| Aromatic-C4 | ~122 |

| Aromatic-C5 | ~125 |

| Aromatic-C7 | ~126 |

| Aromatic-C3a | ~135 |

| Aromatic-C6 | ~145 |

| Aromatic-C7a | ~152 |

| Heterocyclic-C2 | ~155 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

To confirm the assignments made from ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal correlations between scalar-coupled protons, confirming the connectivity within the butyl chain and the coupling relationships between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the butyl group and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations. This experiment would be instrumental in confirming the position of the butyl group at C6 by showing correlations from the benzylic protons of the butyl group to C5, C7, and C6 of the benzothiazole ring. It would also help to unambiguously assign the quaternary carbons (C2, C3a, C6, and C7a).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Molecular Vibrational Modes

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint for the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound would be expected to show:

C-H stretching vibrations from the butyl group in the 2850-2960 cm⁻¹ region.

Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

C=N stretching of the thiazole (B1198619) ring around 1600-1650 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

C-Cl stretching, which typically appears in the 600-800 cm⁻¹ region.

C-S stretching vibrations, which are often weak and appear in the fingerprint region.

Raman spectroscopy , being complementary to IR, would also be useful, particularly for identifying the C-S and C-Cl bonds, which can sometimes give stronger Raman signals than IR absorptions.

Table 3: Predicted Major Vibrational Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aliphatic C-H stretch | 2850 - 2960 | IR, Raman |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| C=N stretch | 1600 - 1650 | IR, Raman |

| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |

| C-Cl stretch | 600 - 800 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzothiazole system contains conjugated π-electrons, which give rise to characteristic absorptions in the UV region. For this compound, one would expect to observe π → π* transitions. The presence of the butyl group, being an alkyl substituent, would likely cause a slight red shift (bathochromic shift) compared to the unsubstituted 2-chlorobenzothiazole. The absorption maxima would be sensitive to the solvent polarity. Typically, benzothiazoles exhibit strong absorptions in the 250-300 nm range.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Identification

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and information about its structure through fragmentation patterns.

For this compound (C₁₁H₁₂ClNS), the molecular ion peak (M⁺) would be observed. Due to the presence of the chlorine atom, there will be a characteristic isotopic pattern for any chlorine-containing fragment, with two peaks separated by two mass units in an approximate 3:1 ratio (for ³⁵Cl and ³⁷Cl). The nominal molecular weight is 225.74 g/mol . vulcanchem.com High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

The fragmentation pattern would likely involve the loss of the butyl chain and other characteristic cleavages of the benzothiazole ring. A prominent fragmentation pathway would be the benzylic cleavage to lose a propyl radical (C₃H₇), resulting in a stable benzylic carbocation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity | Notes |

| 225/227 | [M]⁺ | Molecular ion peak, showing 3:1 isotope pattern |

| 182/184 | [M - C₃H₇]⁺ | Loss of a propyl radical via benzylic cleavage |

| 168/170 | [M - C₄H₉]⁺ | Loss of the butyl radical |

Absence of Specific Crystallographic Data for this compound

Extensive searches for X-ray crystallographic data on the specific compound this compound have not yielded any publicly available crystal structure determinations. While the solid-state conformation and molecular packing are crucial for understanding its physical and chemical properties, dedicated research on this particular molecule's crystal structure appears to be limited or not published in accessible literature.

However, analysis of closely related benzothiazole derivatives provides valuable insights into the potential structural features of this compound. These studies reveal common motifs in molecular geometry and intermolecular interactions that are likely to be relevant.

Insights from Structurally Related Compounds

X-ray crystallographic studies on various substituted benzothiazoles consistently show a nearly planar bicyclic ring system. For instance, in the structure of 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine, the benzothiazole ring system is essentially flat. researchgate.net This planarity is a common feature of the benzothiazole core.

The solid-state packing of benzothiazole derivatives is often governed by a combination of van der Waals forces and weaker intermolecular interactions. In the case of 1-Butyl-3-(4-chloro-1,3-benzothiazol-2-yl)urea monohydrate, the crystal structure is stabilized by hydrogen bonding involving the urea (B33335) and water molecules. researchgate.net While this compound lacks the functional groups for such strong hydrogen bonds, the presence of the butyl chain would introduce significant van der Waals interactions, influencing how the molecules pack in the solid state.

While direct crystallographic data for this compound is unavailable, the structural analyses of related compounds suggest that its solid-state structure would feature a planar benzothiazole core with the butyl chain adopting an extended conformation. The crystal packing would likely be dominated by van der Waals forces and weak hydrogen bonds, with potential for π-π stacking of the aromatic systems. Definitive confirmation of these features, however, awaits experimental determination of its crystal structure.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

No specific DFT studies for 6-Butyl-2-chloro-1,3-benzothiazole are available.

Geometry Optimization and Conformational Analysis

No specific geometry optimization or conformational analysis studies for this compound are available.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

No specific HOMO-LUMO analysis for this compound is available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

No specific MEP mapping studies for this compound are available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

No specific NBO analysis for this compound is available.

Global and Local Reactivity Descriptors

No calculations of global and local reactivity descriptors for this compound are available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

No specific TD-DFT studies for this compound are available.

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reactions. For benzothiazole (B30560) derivatives, these studies provide insights into their reactivity and stability.

Identification and Characterization of Transition States and Reaction Pathways

Detailed computational studies on the reaction mechanisms involving this compound, including the identification and characterization of transition states and specific reaction pathways, are not extensively documented in existing research. However, general principles from computational studies on related benzothiazoles can be extrapolated. For instance, the investigation of nucleophilic substitution reactions at the 2-position of the benzothiazole ring is a common area of study. Computational methods can model the approach of a nucleophile, the breaking of the C-Cl bond, and the formation of a new bond, mapping the potential energy surface to identify the transition state structure. The geometry of this transition state, including bond lengths and angles, and its vibrational frequencies can be calculated to confirm it as a true first-order saddle point on the reaction coordinate.

Calculation of Thermodynamic and Kinetic Parameters (e.g., Gibbs Free Energy, Enthalpy of Formation)

While specific thermodynamic and kinetic parameters for this compound have not been published, DFT calculations are routinely used to compute these values for organic molecules. scirp.orgnih.gov The standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) can be determined through computational protocols. These parameters are crucial for predicting the spontaneity and equilibrium position of reactions involving the compound.

Table 1: Hypothetical Thermodynamic and Kinetic Parameters for a Reaction of this compound (Illustrative)

| Parameter | Hypothetical Value (kcal/mol) | Description |

| Enthalpy of Formation (ΔHf°) | Value not available | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Gibbs Free Energy of Formation (ΔGf°) | Value not available | The maximum reversible work that may be performed by a system at constant temperature and pressure. |

| Activation Energy (Ea) | Value not available | The minimum energy required to initiate a chemical reaction. |

| Enthalpy of Reaction (ΔHr) | Value not available | The difference in enthalpy between products and reactants. |

| Gibbs Free Energy of Activation (ΔG‡) | Value not available | The energy barrier that must be overcome for a reaction to occur. |

Note: The values in this table are for illustrative purposes only and are not based on experimental or calculated data for this compound.

Aromaticity Assessment and Related Quantum Chemical Metrics

The aromaticity of the benzothiazole ring system is a key determinant of its stability and reactivity. Computational methods provide quantitative measures to assess this property. The most common metrics are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS calculations are a magnetic criterion for aromaticity, where a negative value inside the ring indicates the presence of a diatropic ring current, a hallmark of aromaticity. The HOMA index, a geometry-based measure, evaluates the bond length equalization within the ring, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system.

Table 2: Typical Aromaticity Indices for Benzene (B151609) and Thiazole (B1198619) (for Comparison)

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | HOMA |

| Benzene | -7.0 to -10.0 | -8.0 to -11.0 | ~1.0 |

| Thiazole | -2.0 to -4.0 | -3.0 to -5.0 | ~0.6-0.7 |

Note: These are typical ranges found in the literature and serve as a reference. Specific values depend on the computational method and basis set used.

Solvatochromic Properties Probed by Computational Methods

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon that can be effectively studied using computational methods. Time-dependent DFT (TD-DFT) is the primary tool for calculating the electronic absorption spectra of molecules in various solvent environments.

By employing implicit solvent models, such as the Polarizable Continuum Model (PCM), it is possible to simulate the effect of solvent polarity on the electronic transitions of this compound. These calculations can predict whether the molecule will exhibit positive solvatochromism (a red shift in absorption with increasing solvent polarity) or negative solvatochromism (a blue shift). This behavior is dependent on the change in the dipole moment of the molecule upon electronic excitation. If the excited state is more polar than the ground state, a red shift is typically observed.

While no specific solvatochromism studies on this compound are available, research on other benzothiazole derivatives has shown that they can exhibit significant solvatochromic effects, making them interesting candidates for use as solvent polarity probes.

Based on a comprehensive review of scientific literature and research databases, there is currently no available information regarding the specific applications of the chemical compound This compound in the fields of materials science and optical technologies as outlined in your request.

While the general class of benzothiazole derivatives has shown significant promise and is actively being researched for the applications you have specified, data pertaining exclusively to "this compound" is not present in the public research domain. The compound is listed in chemical supplier catalogs, but no associated research or application studies are cited.

Therefore, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specified outline and content requirements.

Advanced Applications in Materials Science and Optical Technologies Excluding Biological/medicinal Applications

Catalytic Applications and Organocatalysis

While specific research detailing the direct use of 6-Butyl-2-chloro-1,3-benzothiazole as an organocatalyst is not extensively documented in the provided results, the broader class of benzothiazole (B30560) derivatives is significant in various catalytic processes. Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, often employs structures containing heteroatoms like nitrogen and sulfur, which are present in the benzothiazole ring. beilstein-journals.org These atoms can act as Lewis bases or acids, facilitating a wide range of organic transformations.

The functionalization of the benzothiazole core is a key strategy for developing new catalysts. For instance, the introduction of substituents at the C-2 position of the benzothiazole ring is a common method to create novel compounds with potential catalytic activity. nih.gov The chloro group at the 2-position of this compound is a prime site for such modifications, allowing for the attachment of various functional groups that could impart catalytic properties.

Furthermore, benzothiazole derivatives have been used in metal-catalyzed reactions. For example, they can serve as ligands that coordinate with transition metals to form active catalysts for reactions like C-H amidation. mdpi.com The development of such catalytic systems is a growing area of research with applications in the synthesis of complex organic molecules. beilstein-journals.org

Role in Polymer Chemistry as Building Blocks in π-Conjugated Polymers

The benzothiazole moiety is a valuable building block for the creation of π-conjugated polymers, materials with unique electronic and optical properties that are essential for applications in organic electronics. mdpi.com These polymers feature a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons and gives rise to their semiconductor characteristics. rsc.org

The electron-deficient nature of the 2,1,3-benzothiadiazole (B189464) unit, a related structure, makes it a suitable component for creating donor-acceptor (D-A) polymers. rsc.org In these polymers, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain, which can lead to materials with small band gaps and desirable charge transport properties. rsc.orgnih.gov The incorporation of benzothiazole derivatives can influence the electronic properties of the resulting polymers, such as their energy levels and band gaps. nih.gov

For instance, polymers incorporating 2,1,3-benzothiadiazole derivatives have shown promise as p-channel field-effect transistor materials with respectable hole mobility. rsc.org The synthesis of such polymers often involves palladium-catalyzed cross-coupling reactions, where dihalo-benzothiazole monomers are reacted with other co-monomers. mit.edu The presence of side chains, such as the butyl group in this compound, can improve the solubility of the resulting polymers, which is a crucial factor for their processing and application in devices. mit.edu

The ability to tune the properties of π-conjugated polymers by modifying the chemical structure of the building blocks is a key advantage of this class of materials. chemrxiv.org The use of this compound and similar derivatives allows for the fine-tuning of the electronic and physical properties of polymers for specific applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.comchemrxiv.org

| Property | Value | Reference |

| Hole Mobility (for a related azothiazole-based polymer) | up to 0.019 cm²/Vs | rsc.org |

| Energy Gap (for related 2,1,3-benzothiadiazole derivatives) | 1.75–2.38 eV | nih.gov |

Applications as Dyes and Pigments

The same electronic properties that make benzothiazole derivatives useful in polymer chemistry also lend themselves to applications as dyes and pigments. The extended π-conjugation in these molecules allows them to absorb and emit light in the visible region of the electromagnetic spectrum. The 2,1,3-benzothiadiazole core, for example, is a known fluorophore. mdpi.com

By modifying the substituents on the benzothiazole ring, the color and photophysical properties of the resulting dye can be precisely controlled. For example, the replacement of bromine atoms on a 2,1,3-benzothiadiazole-dibromide with other molecular groups through reactions like Suzuki, Heck, and Sonogashira couplings can modulate the optical properties. mdpi.com This tunability is highly desirable for creating a wide palette of colors for various applications.

Furthermore, benzothiazole-based compounds can exhibit interesting photophysical phenomena such as excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE), which are valuable for developing fluorescent sensors and light-emitting materials. mdpi.com The photostability of the 2,1,3-benzothiadiazole core makes these dyes suitable for applications that require long-term performance, such as in solar cells and bioimaging, although the latter falls outside the scope of this article. mdpi.com

Future Research Directions and Overarching Challenges for Substituted Benzothiazoles

Innovations in Green and Sustainable Synthetic Methodologies

The traditional synthesis of benzothiazoles often involves multi-step processes, harsh reaction conditions, and the use of hazardous reagents, leading to significant environmental concerns. researchgate.netnih.goveurekaselect.com A major focus of future research is the development of green and sustainable synthetic methodologies. Key areas of innovation include:

Catalyst Development: The exploration of novel, efficient, and reusable catalysts is paramount. This includes the use of heterogeneous catalysts like SnP2O7, which has shown high yields and short reaction times in the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes. mdpi.com The development of metal-free catalysts and nanocatalysts is also a promising avenue, offering eco-friendly and economically viable alternatives. researchgate.net

Alternative Energy Sources: Microwave and ultrasound irradiation are being increasingly employed to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter timeframes. mdpi.comnih.gov For instance, the condensation of ortho-aminothiophenol with fatty acids under microwave irradiation using P4S10 as a catalyst has been shown to be a rapid and solvent-free method. mdpi.com

Benign Reaction Media: The use of water as a solvent is a significant step towards greener synthesis. rsc.org One-pot synthesis procedures in aqueous media reduce the reliance on volatile organic solvents. rsc.org

Atom Economy: The design of synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. nih.gov One-pot, multi-component reactions are being developed to improve atom economy and reduce waste. mdpi.com

CO2 as a C1 Source: An innovative approach involves the use of carbon dioxide (CO2) as a renewable C1 source for benzothiazole (B30560) synthesis. The cyclization of 2-aminothiophenols with CO2 in the presence of a hydrosilane and a catalyst has been demonstrated as an environmentally benign route. mdpi.com

Despite these advances, developing methods that combine multiple green attributes, such as mild conditions, low-cost starting materials, and recyclability, remains a significant challenge. mdpi.com

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underlying benzothiazole synthesis and transformations is crucial for optimizing existing methods and designing new ones. While the condensation of 2-aminothiophenol with carbonyl compounds is a common route, the precise pathways can be complex and are not always fully elucidated. mdpi.com Future research should focus on:

In-situ Spectroscopic Studies: Techniques like NMR and IR spectroscopy can be used to identify and characterize reaction intermediates, providing valuable insights into the reaction pathway.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition states, and understand the role of catalysts and substituents. researchgate.net This can help in rationalizing experimental observations and guiding the design of more efficient synthetic strategies.

Kinetic Studies: Detailed kinetic analysis of benzothiazole-forming reactions can help in understanding the rate-determining steps and the influence of various reaction parameters.

Cascade Reactions: The mechanisms of complex cascade reactions, where multiple bonds are formed in a single operation, are of particular interest. mdpi.comorganic-chemistry.org Unraveling these intricate pathways will enable the development of more sophisticated and efficient synthetic methods. For example, the mechanism for the formation of C-2-substituted benzothiazoles from anilines, sulfur, and styrenes involves a series of adduct formation and cyclization steps. mdpi.com

A deeper mechanistic understanding will allow for better control over product selectivity and the suppression of side reactions, leading to more efficient and sustainable synthetic processes.

Rational Design and Synthesis of Novel Benzothiazole Architectures with Tailored Properties